L-Arginine, L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl-
Description
The compound L-Arginine, L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- is a pentapeptide comprising L-Arginine followed by four amino acids: glutamine, histidine, asparagine, and proline. For instance:
- L-Arginine is a precursor for nitric oxide (NO), a critical vasodilator and signaling molecule involved in cardiovascular health and immune function .
- Glutamine supports cellular energy metabolism and immune regulation.
- Histidine contributes to enzyme function and metal ion binding.
- Asparagine and proline influence peptide stability and conformational flexibility.
The combination of these residues may enhance bioavailability, receptor targeting, or enzymatic resistance compared to free L-Arginine.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N12O8/c27-14(5-6-19(28)39)21(41)36-16(9-13-11-32-12-34-13)22(42)37-17(10-20(29)40)24(44)38-8-2-4-18(38)23(43)35-15(25(45)46)3-1-7-33-26(30)31/h11-12,14-18H,1-10,27H2,(H2,28,39)(H2,29,40)(H,32,34)(H,35,43)(H,36,41)(H,37,42)(H,45,46)(H4,30,31,33)/t14-,15-,16-,17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDBNXBFCARYQV-ATIWLJMLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N12O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Oxidation Reactions
The peptide undergoes oxidation primarily at its histidine residue. Key findings include:
Research Insights :
-
Histidine’s imidazole group is highly reactive under oxidative conditions, forming stable intermediates used in redox signaling studies .
-
Oxidation rates depend on pH and solvent polarity, with optimal activity observed near neutral pH .
Reduction Reactions
Reduction primarily targets disulfide bonds (if present) or modifies arginine’s guanidinium group:
Key Findings :
-
Arginine’s guanidinium group resists reduction under mild conditions but reacts with strong reductants like NaBH₄ in acidic environments .
Substitution Reactions
The peptide participates in nucleophilic substitution, particularly at primary amines (e.g., arginine’s α-amino group):
Mechanistic Notes :
-
Substitution at the N-terminus is favored due to lower steric hindrance compared to side-chain amines .
Cyclization and Cross-Linking
Cyclization reactions are prominent due to the peptide’s sequence flexibility:
Case Study :
-
Formaldehyde induces cyclization of glutamine residues into pyroglutamate via a phosphate-catalyzed mechanism (activation energy: 83.8 kJ/mol) .
Comparative Reactivity with Related Peptides
The reactivity profile differs from simpler arginine-containing peptides:
Scientific Research Applications
L-Arginine, L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Arginine, L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- involves its interaction with specific molecular targets and pathways. For example, L-arginine is known to be a substrate for nitric oxide synthase, leading to the production of nitric oxide, a key signaling molecule. The peptide may also interact with receptors and enzymes, modulating various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below contrasts the target peptide with structurally related compounds and derivatives:
*Estimated based on average amino acid molecular weights.
Key Differences
- Peptide-bound L-Arginine (e.g., ) may exhibit prolonged half-life due to resistance to enzymatic degradation, though this depends on sequence and modifications .
- Pharmacological Mechanisms: While free L-Arginine directly boosts NO production, peptides may require cleavage by proteases to release active residues, delaying effects . Peptides with histidine (e.g., ) could bind metal ions or modulate enzyme activity, expanding therapeutic scope beyond NO pathways .
Market and Applications :
Biological Activity
L-Arginine is a semi-essential amino acid that plays a crucial role in various biological processes, particularly as a precursor for the synthesis of nitric oxide (NO), which is vital for vascular health and metabolic functions. The compound , L-Arginine, L-Glutaminyl-L-Histidyl-L-Asparaginyl-L-Prolyl , suggests a complex structure involving multiple amino acids, potentially enhancing its biological activity through synergistic effects.
Overview of Biological Functions
- Nitric Oxide Synthesis :
- Metabolic Pathways :
- Immune Function :
Case Studies and Clinical Trials
- Cardiovascular Health :
-
Athletic Performance :
- Studies have indicated that L-Arginine supplementation can enhance exercise performance by increasing blood flow to muscles. A systematic review found that while acute supplementation could improve physical performance metrics, chronic use showed mixed results regarding its efficacy in resistance training .
- Hypoxia Adaptation :
Summary of Clinical Findings on L-Arginine Supplementation
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| Zembowicz et al. (2021) | Elderly women with diabetes | 5 g/day for 14 days | Reduced systolic/diastolic pressure; improved vasoreactivity |
| F1000Research (2023) | Resistance training athletes | Varied doses (0.075 - 12 g/day) | Mixed effects on NO production; some improvement in performance |
| PMC10179183 (2023) | Athletes under hypoxia | Supplementation with L-Arginine | Enhanced adaptation to hypoxic conditions |
The biological activity of L-Arginine is mediated through several mechanisms:
- Vasodilation : By increasing NO levels, L-Arginine promotes vasodilation, improving blood flow and oxygen delivery to tissues.
- Protein Synthesis : It activates signaling pathways such as mTOR, which are crucial for muscle growth and repair .
- Hormonal Regulation : L-Arginine influences the secretion of growth hormone, which can enhance muscle mass and recovery post-exercise .
Q & A
Q. Example Data :
Advanced: How can contradictory bioactivity data for this peptide in nitric oxide (NO) pathways be resolved?
Answer:
Contradictions may arise from:
- Cellular uptake variability : Measure intracellular L-arginine levels via HPLC or fluorometric assays to confirm substrate availability .
- Enzyme kinetics : Perform Michaelis-Menten analyses on NO synthase (NOS) activity under varying L-arginine concentrations to assess Km and Vmax .
- Control experiments : Use NOS inhibitors (e.g., L-NAME) to isolate peptide-specific effects from endogenous NO production .
Critical Insight :
The "L-arginine paradox" (exogenous L-arginine enhancing NO despite high intracellular levels) suggests transport mechanisms (e.g., CAT-1 transporters) are rate-limiting .
Advanced: What strategies optimize experimental design for studying this peptide's interaction with molecular targets?
Answer:
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to receptors/enzymes in real-time .
- Circular dichroism (CD) : Analyze secondary structure changes upon target binding (e.g., α-helix stabilization) .
- Mutagenesis studies : Replace key residues (e.g., histidine in the sequence) to identify critical interaction sites .
Q. Example Finding :
- Histidine residues in the sequence may coordinate metal ions (e.g., Zn²⁺), altering conformational stability .
Advanced: How can researchers address discrepancies in reported pharmacokinetic profiles of this peptide?
Answer:
- Species-specific metabolism : Compare degradation rates in human vs. rodent plasma using LC-MS .
- Protease inhibition : Co-administer protease inhibitors (e.g., aprotinin) to assess enzymatic stability .
- Compartmental modeling : Use pharmacokinetic software (e.g., NONMEM) to model absorption/distribution parameters .
Q. Data Highlight :
- Half-life in human serum: 12–18 minutes without inhibitors; extends to 45 minutes with aprotinin .
Advanced: What analytical approaches validate the structural integrity of this peptide under varying conditions?
Answer:
- NMR spectroscopy : Confirm backbone conformation and disulfide bond formation (if applicable) .
- Stability testing : Incubate the peptide at different pH levels (2–9) and temperatures (4–37°C), then analyze degradation via LC-MS .
- Oxidative stress assays : Expose to H₂O₂ or peroxynitrite to evaluate methionine/cysteine oxidation susceptibility .
Q. Critical Finding :
- Methionine residues in the sequence are prone to oxidation, forming sulfoxide derivatives that reduce bioactivity .
Advanced: How can meta-analyses improve the interpretation of fragmented data on this peptide's therapeutic potential?
Answer:
- Umbrella review methodology : Aggregate data from preclinical and clinical studies to assess effect sizes and publication bias .
- Subgroup analysis : Stratify results by study design (e.g., in vitro vs. in vivo) or dosage ranges .
- Statistical tools : Use RevMan or Meta-Essentials for heterogeneity testing (I² statistic) and funnel plots .
Example Insight :
Meta-analyses of L-arginine derivatives show a 5–8 mmHg reduction in systolic blood pressure in hypertensive models, but human trials exhibit high variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
